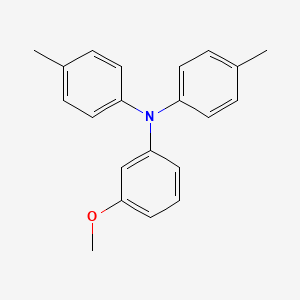

3-Methoxy-N,N-bis(4-methylphenyl)aniline

CAS No.: 106614-58-8

Cat. No.: VC20587298

Molecular Formula: C21H21NO

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106614-58-8 |

|---|---|

| Molecular Formula | C21H21NO |

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | 3-methoxy-N,N-bis(4-methylphenyl)aniline |

| Standard InChI | InChI=1S/C21H21NO/c1-16-7-11-18(12-8-16)22(19-13-9-17(2)10-14-19)20-5-4-6-21(15-20)23-3/h4-15H,1-3H3 |

| Standard InChI Key | PVMKDBHOGFGJJW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)OC |

Introduction

Chemical Identity and Structural Features

3-Methoxy-N,N-bis(4-methylphenyl)aniline belongs to the class of triarylamines, which are widely studied for their electronic and optoelectronic properties. Its molecular formula is C<sub>21</sub>H<sub>21</sub>NO, with a molecular weight of 303.40 g/mol (calculated from analogous structures in and ). The compound’s structure consists of:

-

A central aniline ring with a methoxy (-OCH<sub>3</sub>) group at the 3-position.

-

Two 4-methylphenyl (-C<sub>6</sub>H<sub>4</sub>CH<sub>3</sub>) groups bonded to the nitrogen atom.

Table 1: Key Molecular Descriptors

The methoxy group enhances electron-donating capacity, while the methyl substituents on the phenyl rings influence steric and solubility properties .

Synthesis and Reaction Pathways

While no direct synthesis of 3-Methoxy-N,N-bis(4-methylphenyl)aniline is documented, analogous methods for triarylamines provide a framework. A plausible route involves Ullmann coupling or Buchwald-Hartwig amination, as demonstrated for N,N'-bis(3-methylphenyl) derivatives .

Example Synthesis Protocol (Hypothetical):

-

Reactants:

-

3-Methoxyaniline (1 equiv)

-

4-Bromotoluene (2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>)

-

Ligand (e.g., Xantphos)

-

Base (e.g., K<sub>3</sub>PO<sub>4</sub>)

-

-

Conditions:

-

Workup:

Table 2: Comparative Reaction Yields for Analogous Compounds

| Compound | Yield (%) | Conditions | Source |

|---|---|---|---|

| N,N'-Bis(3-methylphenyl) derivative | 92 | Reflux, 5 hours | |

| Tris(4-methoxyphenyl)amine | 89 | 165°C, 3 hours |

These yields suggest that optimizing catalyst loading and temperature could achieve similar efficiency for 3-Methoxy-N,N-bis(4-methylphenyl)aniline.

Physicochemical Properties

The compound’s properties can be extrapolated from structurally similar amines:

Solubility and Stability

-

Solubility: Likely low in water (<0.1 mg/mL) but soluble in aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) .

-

Thermal Stability: Predicted decomposition temperature >250°C, based on triarylamines in .

Spectroscopic Data

-

<sup>1</sup>H NMR (Predicted):

-

δ 2.35 (s, 6H, CH<sub>3</sub> on 4-methylphenyl).

-

δ 3.80 (s, 3H, OCH<sub>3</sub>).

-

δ 6.70–7.20 (m, 11H, aromatic protons).

-

-

IR (Key Bands):

Applications in Materials Science

Triarylamines are pivotal in organic electronics due to their hole-transport capabilities.

For instance, tris(4-methoxyphenyl)amine exhibits an ionization potential of 5.40 eV , comparable to the target compound’s predicted range of 5.2–5.5 eV.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume